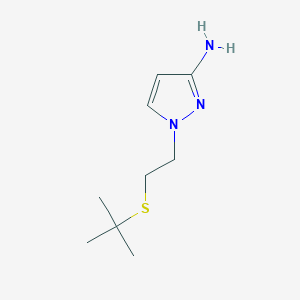![molecular formula C6H11BO3 B13473110 [(Oxan-4-ylidene)methyl]boronic acid](/img/structure/B13473110.png)
[(Oxan-4-ylidene)methyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Oxan-4-ylidene)methyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of chemistry and biology due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in a range of applications, including sensing, catalysis, and drug delivery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Oxan-4-ylidene)methyl]boronic acid typically involves the reaction of boronic esters with appropriate precursors. One common method is the dehydration of boric acid with alcohols to form borate esters, which are then converted to boronic acids . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the formation of the desired boronic acid derivative.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale synthesis using borate esters as intermediates. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
[(Oxan-4-ylidene)methyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to its corresponding boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boronate esters .
Aplicaciones Científicas De Investigación
[(Oxan-4-ylidene)methyl]boronic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of [(Oxan-4-ylidene)methyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
[(Oxan-4-ylidene)methyl]boronic acid is unique due to its specific structure, which imparts distinct reactivity and binding properties compared to other boronic acids. Its ability to form stable yet reversible bonds with diols makes it particularly valuable in applications requiring precise molecular recognition and interaction .
Propiedades
Fórmula molecular |
C6H11BO3 |
|---|---|
Peso molecular |
141.96 g/mol |
Nombre IUPAC |
oxan-4-ylidenemethylboronic acid |
InChI |
InChI=1S/C6H11BO3/c8-7(9)5-6-1-3-10-4-2-6/h5,8-9H,1-4H2 |
Clave InChI |
OBLBIZHJPRBFLC-UHFFFAOYSA-N |
SMILES canónico |
B(C=C1CCOCC1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)

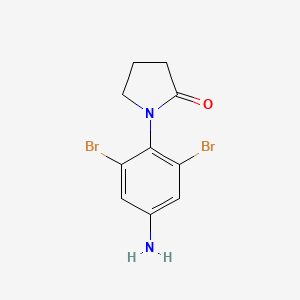

amine](/img/structure/B13473061.png)
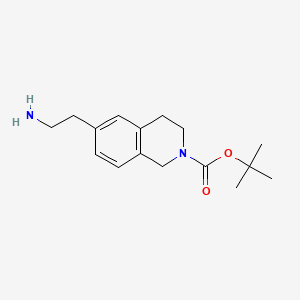


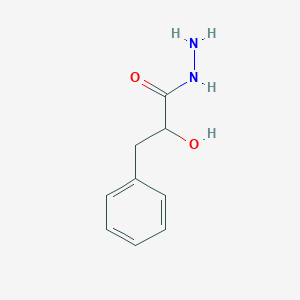
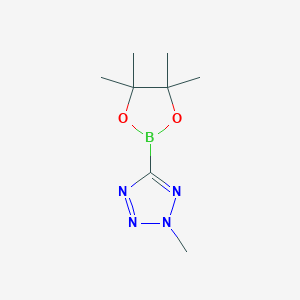
![Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate](/img/structure/B13473095.png)

